![molecular formula C21H20FNO2 B5689641 N-(4-fluorophenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5689641.png)
N-(4-fluorophenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide, also known as PF-04457845, is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. It was developed by Pfizer as a potential analgesic drug, but its use has extended to other areas of research due to its unique mechanism of action and physiological effects.
Mecanismo De Acción
N-(4-fluorophenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide acts as a selective antagonist of the NOP receptor, which is involved in the regulation of pain, stress, and addiction. By blocking the activity of this receptor, N-(4-fluorophenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide reduces the release of neurotransmitters such as dopamine and glutamate, leading to a reduction in pain and stress responses.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide has been shown to have a number of biochemical and physiological effects, including a reduction in pain responses, anxiety, and depression-like behaviors in preclinical studies. It has also been shown to have a potential role in the treatment of opioid addiction by reducing the rewarding effects of opioids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-fluorophenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide is its selective antagonism of the NOP receptor, which allows for more targeted research into the role of this receptor in pain, stress, and addiction. However, its use is limited by its potential for off-target effects and its lack of clinical efficacy in humans.
Direcciones Futuras
Future research into N-(4-fluorophenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide could explore its potential use in the treatment of anxiety and depression, as well as its role in other areas such as addiction and stress. Additionally, further studies could investigate the potential for combination therapies with other drugs to enhance its efficacy in reducing pain and stress responses.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide involves several steps, including the reaction of 4-fluoroaniline with 4-(bromomethyl)benzoic acid to form 4-(4-fluorophenyl)benzoic acid. This compound is then reacted with 1-hydroxycyclohexylacetylene in the presence of a palladium catalyst to form the final product, N-(4-fluorophenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide has been extensively studied for its potential use as an analgesic drug, but its unique mechanism of action has also led to research in other areas such as addiction, anxiety, and depression. It has been shown to have anxiolytic and antidepressant effects in preclinical studies, and its use has been explored in the treatment of opioid addiction.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO2/c22-18-8-10-19(11-9-18)23-20(24)17-6-4-16(5-7-17)12-15-21(25)13-2-1-3-14-21/h4-11,25H,1-3,13-14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPFIUXQKLFXNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.